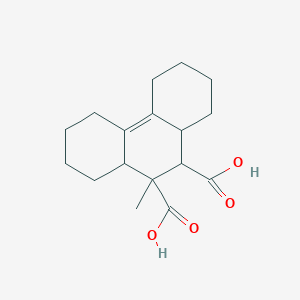

9-methyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9,10-phenanthrenedicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related phenanthrene derivatives often involves cascade reactions or unexpected byproducts from reactions between simpler organic compounds. For instance, a tricyclic system including an O atom in each bridge was formed as an unexpected product from the reaction between salicylaldehyde and pyruvic acid, showcasing the complexity of reactions leading to phenanthrene structures (Eilers, Bach, & Fröhlich, 1998). Additionally, efficient and general protocols for synthesizing functionalized phenanthrene derivatives have been developed, such as the catalyst-free cascade reaction of arylboronic acids with N-tosylhydrazones (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of phenanthrene derivatives features prominently in their characterization. For instance, the formation of 9,10-phenanthryne and related arynes by pyrolytic reactions highlights the structural diversity attainable through thermal degradation of arenedicarboxylic acid anhydrides, providing insights into the formation and reactivity of phenanthrene-based compounds (Grützmacher & Strabtmans, 1980).

Chemical Reactions and Properties

Chemical reactions involving phenanthrene derivatives can lead to a variety of functionalized compounds. Methanol-incorporated photoaddition of N-methyl-9,10-phenanthrenedicarboximide to alkenes results in methanol-incorporated adducts, indicating the versatility of phenanthrene compounds in organic synthesis (Kubo et al., 1989). Additionally, the stereochemistry of cyclic compounds such as the oxidation of maleic anhydride adducts with peracetic acid reveals the complexity of stereochemical outcomes in reactions involving phenanthrene derivatives (Mil'shtein, Gurvich, & Kucherov, 1966).

Physical Properties Analysis

The physical properties of phenanthrene derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The unexpected formation of a tricyclic system from salicylaldehyde and pyruvic acid underscores the unpredictability and complexity of the physical properties of these compounds (Eilers, Bach, & Fröhlich, 1998).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility of phenanthrene derivatives in chemical synthesis and applications. The efficient synthesis of 9-amino-10-arylphenanthrene derivatives via a catalyst-free cascade reaction showcases the reactivity and potential utility of these compounds in organic synthesis and potential applications (Liu et al., 2018).

Wissenschaftliche Forschungsanwendungen

Pyrolytic Reactions of Arynes

- Formation and Reactions of Arynes : The study by Grützmacher and Strabtmans investigates the thermal degradation of certain arenedicarboxylic acid anhydrides to form arynes, including 9,10-phenanthryne derivatives. This research highlights the reactivity of these compounds in high-temperature conditions and their potential applications in material science and synthetic chemistry Grützmacher & Strabtmans, 1980.

Metabolic Pathways of Polycyclic Compounds

- Metabolism of Polycyclic Compounds : Boyland and Sims' study on the metabolism of 9,10-epoxy-9,10-dihydrophenanthrene in rats elucidates the biochemical transformation pathways of polycyclic aromatic hydrocarbons (PAHs) in biological systems. This research is crucial for understanding the environmental and health impacts of PAHs Boyland & Sims, 1965.

Organic Synthesis and Structural Analysis

- Unexpected Organic Reaction Products : Eilers, Bach, and Fröhlich's work on the formation of 9-methyl-8,11,12-trioxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-10-one showcases the unexpected outcomes in organic synthesis, underscoring the complexity and unpredictability of chemical reactions Eilers, Bach, & Fröhlich, 1998.

Oxidation and Stereochemistry in Cyclic Compounds

- Oxidation and Stereochemistry : The study by Mil'shtein, Gurvich, and Kucherov on the oxidation of maleic anhydride adducts provides insights into the stereochemical outcomes of chemical reactions involving cyclic compounds. Such research aids in the development of stereoselective synthesis methods for complex organic molecules Mil'shtein, Gurvich, & Kucherov, 1966.

Eigenschaften

IUPAC Name |

10-methyl-2,3,4,5,6,7,8,8a,9,10a-decahydro-1H-phenanthrene-9,10-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-17(16(20)21)13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(17)15(18)19/h12-14H,2-9H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISLHNAYTJSGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCCCC2=C3CCCCC3C1C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)

![{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)

![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)

![3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5594859.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)

![4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5594885.png)

![4-[(dimethylamino)sulfonyl]-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5594888.png)

![3-{[(4-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5594889.png)

![N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5594891.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5594914.png)

![benzyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5594925.png)